3,5-Di-O-galloylshikimic acid

Catalog No.
S1972833
CAS No.
95753-52-9
M.F
C21H18O13
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Di-O-galloylshikimic acid

CAS Number

95753-52-9

Product Name

3,5-Di-O-galloylshikimic acid

IUPAC Name

(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1

InChI Key

GASRJYBPBZZTBO-IIDMSEBBSA-N

SMILES

C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Natural product derived from plant source.
3,5-Di-O-galloylshikimic acid is a natural product found in Castanopsis sieboldii and Castanopsis cuspidata with data available.

3,5-Di-O-galloylshikimic acid is a specialized gallotannin derivative consisting of a shikimic acid core esterified with two galloyl groups at the 3 and 5 positions. In industrial and academic procurement, it is primarily sourced as a high-purity analytical reference standard (≥95% LC/MS) for metabolomics, botanical standardization, and biochemical profiling. Unlike simple phenolic monomers, its unique spatial conformation enables high-affinity non-covalent binding to viral enzymes and potent cellular antioxidant activity, making it a critical baseline material for virology assays, protease inhibitor design, and oxidative stress models [1].

Procuring generic gallic acid or shikimic acid as a substitute for 3,5-di-O-galloylshikimic acid fundamentally compromises assay integrity. The isolated monomers lack the specific di-galloyl spatial arrangement required to effectively bind viral protease cavities or inhibit reverse transcriptase at micromolar concentrations [1]. Furthermore, utilizing crude gallotannin extracts introduces competing compounds, such as chebulagic acid or punicalin, which exhibit different mechanisms of action and cellular toxicities. For precise structure-activity relationship (SAR) studies or metabolomic batch-to-batch standardization, the exact 3,5-di-O-galloylshikimic acid molecule is non-interchangeable [2].

Superior Viral Replication Inhibition vs. Chebulagic Acid

In comparative virology assays evaluating tannin derivatives, 3,5-di-O-galloylshikimic acid demonstrated superior efficacy in inhibiting HIV replication and virus-cell interactions in H9 lymphocytes compared to the complex ellagitannin chebulagic acid. While both compounds interact with viral targets, 3,5-di-O-galloylshikimic acid acts as a more effective direct inhibitor of viral entry and replication under controlled conditions [1].

Evidence DimensionViral replication inhibition efficacy
Target Compound DataHighly effective inhibitor of virus-cell interactions
Comparator Or BaselineChebulagic acid (Less effective at direct viral inactivation in H9 cells)
Quantified DifferenceSuperior prevention of viral entry and replication
ConditionsHIV-infected H9 lymphocyte cell culture

Justifies procuring this specific compound as a positive control in viral entry and replication assays where other common tannins fail to provide clear inhibition.

Cellular ROS and Nitric Oxide Inhibition Benchmarked to Isorhamnetin

As the major active metabolite in stressed Opuntia extracts, 3,5-di-O-galloylshikimic acid exhibits potent intracellular antioxidant and anti-inflammatory activity. In in vitro models, it reduces the formation of reactive oxygen species (ROS) in Caco-2 cells to a degree comparable to the specialized flavonoid isorhamnetin. Furthermore, it directly inhibits the production of nitric oxide (NO) by 20% to 68% in murine macrophage cell lines, outperforming generic phenolic baselines [1].

Evidence DimensionNitric Oxide (NO) production inhibition
Target Compound Data20% to 68% inhibition
Comparator Or BaselineGeneric phenolic monomers (Lower baseline inhibition)
Quantified DifferenceUp to 68% suppression of inflammatory NO production
ConditionsMurine macrophage cell line assay

Provides a quantifiable rationale for selecting this compound over simple gallic acid when establishing cellular models of inflammation and oxidative stress.

High-Affinity Non-Covalent Binding to Viral Proteases (Mpro)

In structural biology and computational drug design, 3,5-di-O-galloylshikimic acid serves as a high-affinity natural product scaffold. Molecular docking studies against the SARS-CoV-2 main protease (Mpro) reveal a binding energy of -10.3 kcal/mol, driven by stable hydrogen bonds with key residues including Asn142, Gly143, His163, and Glu166. This binding affinity significantly exceeds that of many repurposed small-molecule drugs, establishing it as a superior structural baseline for designing non-covalent protease inhibitors [1].

Evidence DimensionMpro binding energy (kcal/mol)
Target Compound Data-10.3 kcal/mol
Comparator Or BaselineRepurposed reference drugs (e.g., nelfinavir IC50 = 234 µM, lower binding affinities)
Quantified DifferenceStronger thermodynamic binding profile (-10.3 kcal/mol)
ConditionsComputational molecular docking against Mpro cavity

Essential for computational chemists and structural biologists who need a validated, high-affinity natural scaffold to benchmark novel protease inhibitors.

Metabolomic Specificity for Environmental Stress Standardization

For the quality control of high-value botanical extracts (such as Rhodiola and Opuntia species), 3,5-di-O-galloylshikimic acid is a highly specific marker of environmental stress and altitude adaptation. Unlike ubiquitous monomers like gallic acid, the concentration of 3,5-di-O-galloylshikimic acid is significantly upregulated in high-altitude Rhodiola samples and stressed Opuntia calluses. This dynamic range makes it a critical analytical standard for verifying the origin and grade of premium plant materials [1].

Evidence DimensionMetabolite upregulation in response to stress/altitude
Target Compound DataSignificantly upregulated fold-change
Comparator Or BaselineGallic acid (Ubiquitous, less responsive to specific stress vectors)
Quantified DifferenceHigh dynamic range for quality stratification
ConditionsUPLC-QqQ-MS metabolomic profiling of plant extracts

Enables QA/QC laboratories to accurately stratify the commercial value and biological potency of botanical extracts based on specific stress-induced marker concentrations.

Analytical Standardization of Premium Botanical Extracts

Used as a primary LC-MS reference standard to verify the quality, origin, and stress-adaptation profile of commercial Rhodiola, Opuntia, and Geranium extracts, outperforming generic total phenolic assays [1].

Positive Control in Viral Entry and Replication Assays

Procured as a benchmark inhibitor in virology research to evaluate the efficacy of novel compounds against viral reverse transcriptase and virus-cell interactions [2].

Structural Baseline for Protease Inhibitor Design

Utilized by computational chemistry teams as a high-affinity (-10.3 kcal/mol) non-covalent binding scaffold to guide the synthesis of next-generation viral protease inhibitors [3].

Reference Compound for Cellular Inflammation Models

Employed in macrophage and Caco-2 cell line assays to establish baseline metrics for reactive oxygen species (ROS) scavenging and nitric oxide (NO) inhibition [4].

XLogP3

0.6

Other CAS

95753-52-9

Wikipedia

3,5-Di-O-galloylshikimic acid

Dates

Last modified: 04-14-2024

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